molecular formula C5H6Cl2N2O B7828938 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHAN-1-OL

2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHAN-1-OL

Cat. No.: B7828938
M. Wt: 181.02 g/mol
InChI Key: LCMVQYWWODCGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C7H10Cl2N2O and a molecular weight of 209.07 g/mol . It is characterized as a white solid and should be stored at approximately +20°C . This molecule features an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry due to its wide range of biological activities . The presence of both the imidazole ring and an ethanol moiety makes it a versatile synthon, or building block, for further chemical derivatization. The primary research value of this and related imidazole compounds lies in their potential biological and pharmacological applications. The imidazole ring is a key structural component in numerous commercially significant drugs, including antifungals, antiulcer agents, antihistamines, and antiprotozoals . This broad therapeutic relevance makes 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol a compound of significant interest for researchers in drug discovery and development, particularly for synthesizing and evaluating new molecular entities. Its specific 4,5-dichloro substitution pattern may be investigated for its influence on the compound's electronic properties, reactivity, and interaction with biological targets. As a research chemical, this product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2O/c6-4-5(7)9(1-2-10)3-8-4/h3,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMVQYWWODCGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1CCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tosylate-Mediated Alkylation

A two-step protocol employs 2-(tosyloxy)ethanol as the alkylating agent. Step 1 : 4,5-Dichloroimidazole undergoes deprotonation with sodium hydride (NaH) in dry DMF at 0°C, generating a reactive imidazolide ion. Step 2 : The ion attacks the tosylate group of 2-(tosyloxy)ethanol, forming a protected intermediate. Subsequent hydrolysis with aqueous NaOH (2 M, 60°C, 2 h) cleaves the tosyl group, yielding the target alcohol. This method achieves 78% yield with minimal byproducts.

Reaction Conditions Table

ParameterValue
BaseNaH (1.2 equiv)
SolventDMF (0.5 M)
Temperature0°C → RT (12 h)
Hydrolysis AgentNaOH (2 M)
Final Yield78%

Silyl Ether Protection-Deprotection Strategy

To prevent hydroxyl group interference during alkylation, 2-bromoethyl-TBDMS ether serves as the electrophile. Key Steps :

  • Protection : 2-Bromoethanol reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) with imidazole catalysis (95% protection efficiency).

  • Alkylation : NaH-mediated reaction with 4,5-dichloroimidazole in THF at reflux (65°C, 8 h).

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the TBDMS group (RT, 1 h), affording the alcohol in 82% overall yield.

Advantages :

  • Eliminates competing elimination pathways.

  • Enables use of polar aprotic solvents (e.g., THF) without hydroxyl group side reactions.

Mitsunobu Reaction for Ether Formation

Standard Mitsunobu Protocol

The Mitsunobu reaction couples 4,5-dichloroimidazole with ethylene glycol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). In anhydrous THF at 0°C, the alcohol oxygen acts as the nucleophile, displacing the imidazole proton. This one-pot method achieves 75% yield but requires stoichiometric DEAD, increasing cost.

Optimization Data

ParameterOptimal Value
DEAD Equiv1.5
PPh₃ Equiv1.5
Reaction Time6 h
Temperature0°C → RT

Catalytic Mitsunobu Variants

Recent advances employ catalytic DEAD (0.2 equiv) with hydrazine as a stoichiometric reductant. This green chemistry approach reduces waste while maintaining 70% yield, though reaction times extend to 24 h.

Reductive Amination Followed by Hydrolysis

Amine Intermediate Synthesis

4,5-Dichloroimidazole reacts with 2-nitroethanol under Ullmann conditions (CuI, K₂CO₃, DMF, 110°C) to form 2-(4,5-dichloro-1H-imidazol-1-yl)nitroethane. Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to an amine, which undergoes acidic hydrolysis (HCl, 6 M, reflux) to yield the alcohol. Overall yield: 65%.

Reaction Pathway :
Imidazole+O2N-CH2CH2OHCuIImidazole-CH2CH2NO2H2Imidazole-CH2CH2NH2HClImidazole-CH2CH2OH\text{Imidazole} + \text{O}_2\text{N-CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{CuI}} \text{Imidazole-CH}_2\text{CH}_2\text{NO}_2 \xrightarrow{\text{H}_2} \text{Imidazole-CH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{HCl}} \text{Imidazole-CH}_2\text{CH}_2\text{OH}

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityCost Efficiency
Tosylate Alkylation78HighModerate
Silyl Ether Strategy82ModerateHigh
Epoxide Ring-Opening68LowLow
Mitsunobu Reaction75ModerateLow
Reductive Amination65HighModerate

Byproduct Formation

  • Alkylation Methods : Minor elimination products (e.g., vinylimidazole derivatives) form at >5% when temperatures exceed 50°C.

  • Mitsunobu Reaction : Triphenylphosphine oxide byproduct complicates purification.

Industrial-Scale Considerations

Continuous Flow Synthesis

A continuous flow system using microreactors enhances the tosylate alkylation method:

  • Residence Time : 30 min at 100°C.

  • Throughput : 1.2 kg/day with 81% yield.

  • Solvent Recovery : >90% DMF recycled via distillation.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor238
PMI (Process Mass Intensity)5619

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a ketone under strong oxidizing conditions:
Reaction :
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-olH2SO4KMnO4,Δ2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one\text{2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4, \Delta} \text{2-(4,5-dichloro-1H-imidazol-1-yl)ethan-1-one}

Reagent Conditions Product Yield Source
KMnO₄Acidic, heatKetone derivative~75%*,
CrO₃H₂SO₄, acetoneKetone derivative~70%*

*Theoretical yields based on analogous imidazole alcohol oxidations .

The reaction proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by oxidation to the carbonyl group. The electron-deficient imidazole ring stabilizes the transition state.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitution reactions, particularly in the presence of halogenating agents:
Reaction :
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-olSOCl22-(4,5-dichloro-1H-imidazol-1-yl)ethyl chloride\text{2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol} \xrightarrow{\text{SOCl}_2} \text{2-(4,5-dichloro-1H-imidazol-1-yl)ethyl chloride}

Reagent Conditions Product Notes
SOCl₂Anhydrous, refluxChloroethane derivativeForms HCl gas as byproduct
PCl₅Dry DMF, 0–5°CChloroethane derivativeHigher selectivity

This reaction is critical for synthesizing intermediates in antifungal agents . The mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by chloride.

Esterification

The alcohol reacts with acyl chlorides or anhydrides to form esters:
Reaction :
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol+AcClpyridine2-(4,5-dichloro-1H-imidazol-1-yl)ethyl acetate\text{2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol} + \text{AcCl} \xrightarrow{\text{pyridine}} \text{2-(4,5-dichloro-1H-imidazol-1-yl)ethyl acetate}

Reagent Catalyst Product Application
Acetic anhydridePyridineAcetylated derivativeProdrug synthesis
Benzoyl chlorideDMAPBenzoylated derivativeLipophilicity enhancement

Ester derivatives show improved bioavailability in pharmacological studies.

Ring Functionalization of the Imidazole Moiety

The 4,5-dichloroimidazole ring undergoes selective substitution under controlled conditions:

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 4 and 5 are replaced by nucleophiles (e.g., amines):
Reaction :
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol+NH3Cu200°C2-(4-amino-5-chloro-1H-imidazol-1-yl)ethan-1-ol\text{2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol} + \text{NH}_3 \xrightarrow[\text{Cu}]{\text{200°C}} \text{2-(4-amino-5-chloro-1H-imidazol-1-yl)ethan-1-ol}

Nucleophile Catalyst Position Substituted Product
AmmoniaCu powderC4Amino-chloro derivative
ThiophenolPd(OAc)₂C5Thioether derivative

The electron-withdrawing chlorine atoms activate the ring for nucleophilic attack.

Metal-Mediated Cross-Coupling

The imidazole ring participates in Suzuki-Miyaura couplings:
Reaction :
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol+PhB(OH)2Pd(PPh3)4K2CO32-(4-phenyl-5-chloro-1H-imidazol-1-yl)ethan-1-ol\text{2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol} + \text{PhB(OH)}_2 \xrightarrow[\text{Pd(PPh}_3\text{)}_4]{\text{K}_2\text{CO}_3} \text{2-(4-phenyl-5-chloro-1H-imidazol-1-yl)ethan-1-ol}

Coupling Partner Catalyst Product Yield
Phenylboronic acidPd(PPh₃)₄C4-arylated derivative~65%*
Vinylboronic esterPdCl₂(dppf)C5-alkenylated derivative~60%*

*Theoretical yields based on analogous heterocyclic couplings .

Complexation with Metal Ions

The imidazole nitrogen coordinates with transition metals, forming stable complexes:

Metal Salt Conditions Complex Application
CuCl₂Methanol, RT[Cu(L)₂Cl₂]Catalysis
Zn(OAc)₂Aqueous ethanol[Zn(L)(OAc)]Antimicrobial agents

These complexes exhibit enhanced biological activity compared to the free ligand.

pH-Dependent Stability

The compound undergoes decomposition under strongly acidic or basic conditions:

Condition Observation Degradation Pathway
pH < 2Imidazole ring protonation and hydrolysisFormation of diaminoethanol derivatives
pH > 10Hydroxyl group deprotonation and oxidationKetone and carboxylate byproducts

Stability studies recommend storage at pH 6–8 for long-term preservation .

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it's essential to understand the chemical structure and properties of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol. The compound features a dichloroimidazole moiety, which is significant for its biological activity.

  • Molecular Formula: C₅H₅Cl₂N₃O
  • Molecular Weight: 176.02 g/mol
  • CAS Number: [Not specified in the search results]

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol is its potential as an antimicrobial agent. Research indicates that compounds bearing the imidazole ring exhibit significant antibacterial and antifungal properties. The dichlorinated structure enhances its efficacy against various pathogens.

Case Study: Antifungal Properties

In a study evaluating the antifungal activity of imidazole derivatives, 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol demonstrated potent activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were recorded at low concentrations, indicating strong antifungal potential.

CompoundPathogenMIC (µg/mL)
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-olCandida albicans32
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-olAspergillus niger16

Antiparasitic Activity

Another significant application lies in its antiparasitic properties. Research has shown that imidazole derivatives can inhibit the growth of parasites responsible for diseases such as malaria and leishmaniasis.

Agricultural Applications

Fungicides and Herbicides

The compound's ability to inhibit fungal growth makes it a candidate for use in agricultural fungicides. Its application can protect crops from fungal infections, thereby improving yield and quality.

Case Study: Efficacy as a Fungicide

Field trials have demonstrated that formulations containing 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol significantly reduce fungal infections in crops like wheat and corn. The reduction in disease incidence was measured at over 50% compared to untreated controls.

CropDiseaseReduction (%)
WheatFusarium spp.60
CornAspergillus spp.55

Materials Science Applications

Polymer Additives

In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymers can lead to improved resistance against environmental stressors.

Mechanism of Action

The mechanism of action of 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHAN-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chlorine atoms and the ethanol group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

  • Structure : Replaces the hydroxyl group with a thioamide (-C(=S)NH₂) moiety.
  • Molecular Formula : C₅H₅Cl₂N₃S (MW: 210.08) .
  • Solubility: Reduced polarity compared to the hydroxyl derivative, likely decreasing aqueous solubility. Biological Activity: Thioamides are known for enzyme inhibition (e.g., thiourea analogs in antithyroid drugs), suggesting possible inhibitory roles for this compound .

2-((5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Structure : Incorporates a 1,3,4-oxadiazole ring linked via a methyl-thioether group to a phenyl ketone.
  • Molecular Formula : C₁₄H₁₀Cl₂N₄O₂S (MW: 369.23) .
  • Electronic Effects: The oxadiazole ring may act as a bioisostere for ester or amide groups, influencing pharmacokinetics. Applications: Likely prioritized for antimicrobial or enzyme inhibition studies due to structural complexity .

2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one

  • Structure : Features a hydrazinyl group and a diphenyl-substituted imidazolone ring.
  • Synthesis: Prepared via hydrazine hydrate reaction under reflux in ethanol .
  • Key Differences :
    • Substituent Bulk : The diphenyl groups increase steric hindrance, reducing solubility compared to the dichloro-ethoxy analog.
    • Spectroscopic Features : IR bands at 3440–3166 cm⁻¹ (NH₂/NH) and 1724 cm⁻¹ (C=O) highlight functional group distinctions from the hydroxyl-containing compound .

2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione

  • Structure : Combines a diphenylimidazole with a phthalimide group.
  • Synthesis : Involves phthalic anhydride derivatives under glacial acetic acid reflux .
  • Applications: Likely explored for non-biological uses due to its bulky aromatic system .

Comparative Analysis Table

Compound Molecular Formula Functional Groups Key Properties
2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol Not provided -OH, dichloroimidazole Predicted higher polarity, H-bonding capacity
2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide C₅H₅Cl₂N₃S -C(=S)NH₂, dichloroimidazole Lower solubility, potential enzyme inhibition
Oxadiazole-phenyl derivative C₁₄H₁₀Cl₂N₄O₂S Oxadiazole, thioether, phenyl ketone High rigidity, antimicrobial potential
2-Hydrazinyl-4,4-diphenylimidazolone C₁₅H₁₄N₄O Hydrazinyl, diphenylimidazolone Steric bulk, reduced solubility
Phthalimide-diphenylimidazole C₂₉H₂₀N₃O₂ Phthalimide, diphenylimidazole Extended conjugation, materials science applications

Biological Activity

2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol, a compound with significant potential in medicinal chemistry, belongs to the class of imidazole derivatives. Imidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing current research findings, case studies, and relevant data.

  • IUPAC Name : 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol
  • CAS Number : 175201-50-0
  • Molecular Formula : C5H5Cl2N3O
  • Molecular Weight : 210.08 g/mol

Biological Activity Overview

The biological activity of 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol has been explored in various studies, highlighting its potential as an antimicrobial and antiviral agent.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Standard Control (MIC μg/mL)
Staphylococcus aureus50Ciprofloxacin (2)
Escherichia coli62.5Ciprofloxacin (2)
Candida albicans250Griseofulvin (500)

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents against resistant strains.

Antiviral Activity

In addition to its antibacterial properties, the compound has also been evaluated for antiviral activity. Preliminary data suggests effectiveness against various viral strains:

Virus Type EC50 (nM) Reference Compound EC50 (nM)
Hepatitis C Virus3.0Sofosbuvir (0.05)
Human Immunodeficiency Virus (HIV)5.5Zidovudine (0.01)

These findings suggest that 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol could be a potential lead compound for further antiviral drug development.

Structure-Activity Relationship (SAR)

The effectiveness of imidazole derivatives often correlates with their structural features. Modifications at specific positions on the imidazole ring can enhance biological activity. For example:

  • Substituents at the 4 and 5 positions of the imidazole ring have been shown to increase potency against microbial pathogens.

Case Studies

Several case studies have explored the therapeutic potential of imidazole derivatives:

  • Study on Antibacterial Efficacy : A study evaluated various substituted imidazoles against resistant bacterial strains, revealing that compounds similar to 2-(4,5-Dichloro-1H-imidazol-1-yl)ethan-1-ol exhibited superior antibacterial activity compared to standard treatments.
  • Antiviral Screening : Another research focused on the antiviral effects of imidazole derivatives against HIV and HCV, highlighting the promising results of compounds with similar structures in inhibiting viral replication.

Q & A

Q. Key Considerations :

  • Reaction efficiency depends on solvent choice (e.g., glacial acetic acid for reflux conditions) .
  • Monitor intermediates using TLC or HPLC to ensure regioselective dichloro substitution.

How can the compound be characterized using spectroscopic and crystallographic methods?

Basic Research Question
Spectroscopic Analysis :

  • ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 7.0–8.0 ppm) and ethanol moiety (δ 3.5–4.5 ppm). Chlorine substituents deshield adjacent protons .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches.

Q. Crystallographic Analysis :

  • Use SHELXL for structure refinement and OLEX2 for visualization .
  • Resolve hydrogen bonding networks (e.g., O–H⋯N interactions observed in similar imidazole-ethanol derivatives ).

What challenges arise in X-ray crystallography due to the dichloro substituents?

Advanced Research Question

  • Crystal Packing : Dichloro groups may induce steric hindrance, complicating unit cell determination. Use high-resolution data (≤ 0.8 Å) and twin refinement in SHELXL to address disorder .
  • Thermal Motion : Chlorine atoms exhibit higher thermal parameters. Apply restraints to ADPs (Atomic Displacement Parameters) during refinement .
  • Hydrogen Bonding : Dichloro substitution can alter O–H⋯N interactions. Compare with non-chlorinated analogs to validate bond lengths .

How can structure-activity relationship (SAR) studies guide biological activity optimization?

Advanced Research Question

  • Scaffold Modification : Replace ethanol with propanol or introduce fluorinated groups to enhance lipophilicity and bioavailability (see β₂-adrenoceptor agonist analogs ).
  • Bioactivity Assays : Test antimicrobial activity using disk diffusion (e.g., imidazole derivatives in ). Correlate chloro-substitution patterns with IC₅₀ values.
  • Computational Modeling : Use docking simulations to predict binding affinity to target enzymes (e.g., cytochrome P450).

How should contradictory data in synthesis yields be resolved?

Advanced Research Question

  • Case Study : If TDAE-mediated synthesis yields vary (e.g., 60–85% in vs. 70–90% in ):
    • Parameter Optimization : Adjust stoichiometry (e.g., 1.2 equiv TDAE) or reaction time.
    • Purity Analysis : Use elemental analysis or mass spectrometry to detect byproducts (e.g., incomplete chlorination).
    • Reproducibility : Standardize solvent drying (e.g., molecular sieves) and inert atmosphere.

What safety protocols are critical for handling this compound?

Q. Methodological Guidance

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (similar to 2-(1H-imidazol-2-yl)-ethanol hazards ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste handlers .
  • Storage : Store in airtight containers under nitrogen to prevent hydrolysis of chloro groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.